molecular formula C9H6N2O3 B6320248 2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid CAS No. 1456507-52-0

2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid

Cat. No. B6320248
Key on ui cas rn: 1456507-52-0
M. Wt: 190.16 g/mol
InChI Key: VEZRDIBFZNMRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09340549B2

Procedure details

A mixture of methyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate (prepared as described in WO 2010/016846)(4.22 g, 20.67 mmol) and lithium hydroxide (2.475 g, 103 mmol) in THF (50 mL) and water (50 mL) was heated at 65° C. for 1 hour. The white precipitate was filtered, washed with water, and dried to afford a white solid. The filtrate was concentrated, dissolved in water and neutralized to pH=7 with concentrated HCl to afford a white solid. The white precipitate was filtered, washed with water, and dried. The solids were combined to afford 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid (3.482 g, 18.31 mmol, 89% yield) as an off-white solid. m/z (ESI) 191.2 (M+H)+.
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
2.475 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]([C:12]([O:14]C)=[O:13])=[CH:10][C:9]2[C:4](=[CH:5][N:6]=[CH:7][CH:8]=2)[NH:3]1.[OH-].[Li+]>C1COCC1.O>[O:1]=[C:2]1[C:11]([C:12]([OH:14])=[O:13])=[CH:10][C:9]2[C:4](=[CH:5][N:6]=[CH:7][CH:8]=2)[NH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
4.22 g
Type
reactant
Smiles
O=C1NC2=CN=CC=C2C=C1C(=O)OC
Name
Quantity
2.475 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to afford a white solid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water and neutralized to pH=7 with concentrated HCl
CUSTOM
Type
CUSTOM
Details
to afford a white solid
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=CN=CC=C2C=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.31 mmol
AMOUNT: MASS 3.482 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.